molecular formula C17H32O4 B8616778 3-Methyl-hexadecanedioic acid CAS No. 101592-14-7

3-Methyl-hexadecanedioic acid

Cat. No.: B8616778
CAS No.: 101592-14-7
M. Wt: 300.4 g/mol
InChI Key: RMCPRRDMUKXQID-UHFFFAOYSA-N
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Description

3-methyl-hexadecanedioic acid is a long-chain fatty acid.

Properties

CAS No.

101592-14-7

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

3-methylhexadecanedioic acid

InChI

InChI=1S/C17H32O4/c1-15(14-17(20)21)12-10-8-6-4-2-3-5-7-9-11-13-16(18)19/h15H,2-14H2,1H3,(H,18,19)(H,20,21)

InChI Key

RMCPRRDMUKXQID-UHFFFAOYSA-N

SMILES

CC(CCCCCCCCCCCCC(=O)O)CC(=O)O

Canonical SMILES

CC(CCCCCCCCCCCCC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

35 g (0.11 mol) of 3-methyl-5-keto-hexadecanedioic acid (obtained as described under (a) above), 30.8 g (0.55 mol) of potassium hydroxide, 150 ml of diethylene glycol and 20.6 g (0.33 mol) of 80% strength hydrazine hydrate are heated to the reflux temperature for 2 hours. Water and excess hydrazine are then distilled off and the residue is heated for one hour at 220° C. When it has cooled to 15° C., the reaction mixture is acidified with hydrochloric acid and extracted with ethyl acetate. The residue which remains after removing the ethyl acetate from the organic phase is recrystallized from petroleum ether. 30.3 g (91% of theory) of 3-methyl-hexadecanedioic acid are obtained. Melting point: 77°-78° C.
Name
3-methyl-5-keto-hexadecanedioic acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-hexadecanedioic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
3-Methyl-hexadecanedioic acid
Reactant of Route 5
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Reactant of Route 6
3-Methyl-hexadecanedioic acid

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